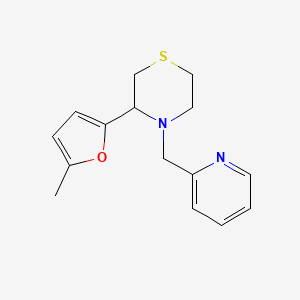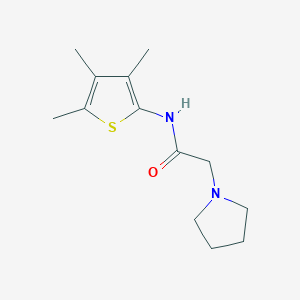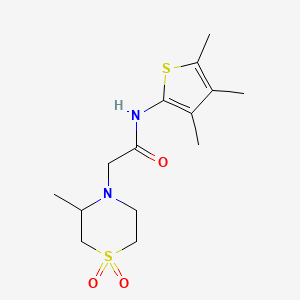
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPAC is a pyridine-based azetidine carboxamide that has shown promise in the treatment of several diseases. In
科学的研究の応用
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has shown potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
作用機序
The mechanism of action of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in disease progression. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid beta plaques. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
実験室実験の利点と制限
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the potential applications of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide analogs with improved pharmacokinetic properties and specificity could lead to the development of more effective treatments for a variety of diseases.
合成法
The synthesis of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide involves several steps, starting with the reaction of 2-phenylpyridine with ethyl chloroformate to form 2-phenylpyridine-3-carbonyl chloride. This intermediate is then reacted with azetidine-1-carboxamide and triethylamine to form 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. The final product is obtained by recrystallization in ethanol.
特性
IUPAC Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-11-19(15(12)13-6-3-2-4-7-13)16(20)18-14-8-5-9-17-10-14/h2-10,12,15H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAKXCZQJCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)